6-(Pyridin-4-yl)pyridin-3-ol: Structural Dynamics, Physical Properties, and Synthetic Methodologies
6-(Pyridin-4-yl)pyridin-3-ol: Structural Dynamics, Physical Properties, and Synthetic Methodologies
Abstract: As the demand for highly functionalized heterocyclic building blocks accelerates in both drug discovery and materials science, bipyridine derivatives have emerged as privileged scaffolds. This technical guide provides an in-depth analysis of 6-(Pyridin-4-yl)pyridin-3-ol (CAS: 1159816-97-3), an unsymmetrical [2,4'-bipyridin]-5-ol derivative. By dissecting its electronic properties, physical characteristics, and synthetic pathways, this whitepaper equips researchers with the foundational logic required to leverage this molecule in advanced coordination chemistry and pharmacophore design.
Chemical Structure and Electronic Properties
6-(Pyridin-4-yl)pyridin-3-ol is an unsymmetrical bipyridine characterized by a 2,4'-bipyridine core substituted with a hydroxyl group at the 5-position of the primary pyridine ring (often numbered as the 3-position relative to the nitrogen when naming it as a pyridin-3-ol parent).
Aromaticity and Tautomeric Stability
A critical electronic feature of this molecule is its tautomeric state. Unlike 2-hydroxypyridines or 4-hydroxypyridines, which readily tautomerize into their respective pyridone (keto) forms, the hydroxyl group in 6-(pyridin-4-yl)pyridin-3-ol is situated in a meta relationship to the ring nitrogen. Tautomerization to a keto form would require the formation of a highly unstable meta-quinoid structure, which severely disrupts the aromatic stabilization energy of the ring system. Consequently, the molecule exists almost exclusively in the enol (hydroxy) form across various solvent polarities and in the solid state.
Coordination and Hydrogen Bonding
The molecule possesses a unique dual-modality:
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Bidentate/Bridging Potential: The two pyridyl nitrogens serve as excellent σ -donors and π -acceptors for transition metals (e.g., Ru, Ir, Cu), making it a potent ligand for metal-ligand bifunctional catalysts [1, 3].
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Proton-Coupled Electron Transfer (PCET): The 5-hydroxyl group acts as a strong hydrogen bond donor. In catalytic cycles, this hydroxyl group can undergo reversible deprotonation, facilitating sequential electron and proton transfer reactions critical for processes like photocatalytic CO2 reduction or transfer hydrogenation [2, 4].
Physical Properties
Understanding the physicochemical profile of 6-(Pyridin-4-yl)pyridin-3-ol is essential for optimizing reaction conditions, extraction protocols, and biological assays. Because the molecule contains both basic pyridyl nitrogens and an acidic phenol-like hydroxyl group, it is highly amphoteric.
Table 1: Quantitative Physical and Chemical Properties
| Property | Value / Description | Causality & Technical Note |
| IUPAC Name | 6-(Pyridin-4-yl)pyridin-3-ol | Preferred IUPAC nomenclature (3 < 5 numbering). Also known as[2,4'-bipyridin]-5-ol. |
| CAS Number | 1159816-97-3 | Standard registry identifier for commercial sourcing. |
| Molecular Formula | C10H8N2O | - |
| Molecular Weight | 172.18 g/mol | Optimal low molecular weight for fragment-based drug discovery (FBDD). |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Facilitates strong interactions with kinase hinge regions [5]. |
| Predicted pKa (Hydroxyl) | ~8.5 – 9.0 | Weakly acidic; easily deprotonated by mild bases (e.g., K2CO3) during metal coordination. |
| Predicted pKa (Nitrogens) | ~4.5 – 5.5 | Weakly basic; requires pH adjustment to ~7 during aqueous workup to isolate the neutral species. |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The synthesis of unsymmetrical bipyridines via direct condensation is notoriously low-yielding and requires harsh conditions. To ensure high regioselectivity and functional group tolerance, Palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry standard[1].
Experimental Protocol
Objective: Synthesize 6-(Pyridin-4-yl)pyridin-3-ol via the cross-coupling of 2-bromo-pyridin-5-ol and pyridin-4-ylboronic acid.
Reagents:
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2-Bromo-pyridin-5-ol (1.0 eq)
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Pyridin-4-ylboronic acid (1.2 eq)
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Pd(PPh3)4 (0.05 eq)
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K2CO3 (2.5 eq)
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Solvent: 1,4-Dioxane / Deionized H2O (4:1 v/v)
Step-by-Step Workflow & Causality:
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System Degassing: Dissolve 2-bromo-pyridin-5-ol and pyridin-4-ylboronic acid in the 1,4-Dioxane/H2O mixture within a Schlenk flask. Purge the solution with Argon for 15 minutes.
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Causality: Removing dissolved oxygen is critical to prevent the oxidative degradation of the highly sensitive Pd(0) active catalyst species into an inactive Pd(II) oxide complex.
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Catalyst and Base Addition: Add Pd(PPh3)4 and K2CO3 under a positive Argon flow.
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Causality: The mild base K2CO3 activates the boronic acid by forming an electron-rich boronate complex. This accelerates the transmetalation step without causing degradation of the base-sensitive hydroxyl group.
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Thermal Activation: Heat the reaction mixture to 90–100 °C and stir for 12–18 hours.
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Self-Validating Reaction Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1). The protocol is self-validating when the lower- Rf bromopyridine spot completely disappears, replaced by a highly UV-active product spot exhibiting strong blue fluorescence under 254 nm light.
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Amphoteric Workup: Cool the mixture to room temperature and filter through a Celite pad to remove palladium black. Concentrate the filtrate. Crucial Step: Adjust the aqueous layer to pH ~7 using 1M HCl.
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Causality: Because the product is amphoteric, adjusting to a neutral pH ensures the molecule exists in its lipophilic, uncharged state, maximizing extraction efficiency into the Ethyl Acetate organic phase.
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Purification: Dry the organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography. Post-purification, 1 H NMR (in DMSO- d6 ) must confirm the presence of the hydroxyl proton (broad singlet at ~10.2 ppm) to validate structural integrity.
Figure 1: Suzuki-Miyaura cross-coupling workflow for 6-(Pyridin-4-yl)pyridin-3-ol synthesis.
Applications in Catalysis and Drug Discovery
The strategic placement of the hydroxyl group on the bipyridine core unlocks advanced applications across multiple scientific domains.
Metal-Ligand Bifunctional Catalysis
In organometallic chemistry, 6-(Pyridin-4-yl)pyridin-3-ol acts as a non-innocent ligand. When coordinated to Iridium (Ir) or Ruthenium (Ru) centers, the hydroxyl group can participate directly in substrate activation. During transfer hydrogenation or β -alkylation of alcohols, the deprotonated pyridinolate oxygen acts as a basic site to abstract a proton from the substrate, while the metal center accepts a hydride [4]. This synergistic push-pull mechanism dramatically lowers the activation energy of the reaction.
Kinase Inhibition in Neurodegeneration and Oncology
In medicinal chemistry, the[2,4'-bipyridin]-5-ol scaffold is a privileged pharmacophore for competitive ATP-site kinase inhibitors. The bipyridine nitrogens form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., in Cyclin-Dependent Kinase 5 (CDK5) or Adaptor-Associated Kinase 1 (AAK1)). Simultaneously, the 5-hydroxyl group projects into the solvent-exposed region or interacts with specific polar residues (like Lysine or Aspartate) deep within the binding pocket, enhancing both target affinity and selectivity. Such inhibitors are actively investigated for treating Alzheimer's disease and various malignancies [5].
Figure 2: Pharmacological and catalytic application pathways of the [2,4'-bipyridin]-5-ol core.
References
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Title: Synthesis of 2,2′-Bipyridines: Versatile Building Blocks for Sexy Architectures and Functional Nanomaterials Source: ResearchGate / Wiley-VCH URL: [Link]
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Title: Direct Observation of Sequential Electron and Proton Transfer in Excited-State ET/PT Reactions Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link]
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Title: Crystal structures of bis- and hexakis[(6,6′-dihydroxybipyridine)copper(II)] nitrate coordination complexes Source: Acta Crystallographica Section E (IUCr Journals) URL: [Link]
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Title: β-Methylation of Primary Alcohols with Methanol Catalyzed by a Metal–Ligand Bifunctional Iridium Catalyst Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
- Title: WO2016126085A2 - Heterocyclic compound and pharmaceutical composition comprising same Source: Google Patents URL
